N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride

sigma-1 receptor regioisomer pharmacology CNS medicinal chemistry

N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride (CAS 1332531-09-5) is a synthetic benzylpiperidine derivative with molecular formula C16H29Cl2N3 and molecular weight 334.33 g/mol. The compound features a 1‑benzylpiperidine core linked via a 4‑position secondary amine to an N,N‑dimethylethane‑1,2‑diamine side chain, supplied as the dihydrochloride salt.

Molecular Formula C16H29Cl2N3
Molecular Weight 334.3 g/mol
CAS No. 1332531-09-5
Cat. No. B1426775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride
CAS1332531-09-5
Molecular FormulaC16H29Cl2N3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C16H27N3.2ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;/h3-7,16-17H,8-14H2,1-2H3;2*1H
InChIKeyNLNMOZUNMRUVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine Dihydrochloride (CAS 1332531-09-5): A Structurally Differentiated Benzylpiperidine Research Scaffold for Targeted CNS Probe Development


N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride (CAS 1332531-09-5) is a synthetic benzylpiperidine derivative with molecular formula C16H29Cl2N3 and molecular weight 334.33 g/mol. The compound features a 1‑benzylpiperidine core linked via a 4‑position secondary amine to an N,N‑dimethylethane‑1,2‑diamine side chain, supplied as the dihydrochloride salt [1]. This scaffold places the basic dimethylamino group at a defined distance from the piperidine ring through an ethylene spacer, a topology that distinguishes it from both N‑substituted regioisomers such as pimetine (4‑benzyl‑1‑[2‑(dimethylamino)ethyl]piperidine) and direct 4‑dimethylamino analogs lacking the spacer. The benzylpiperidine motif is a privileged pharmacophore in medicinal chemistry, with structurally related 4‑amino‑N‑benzylpiperidine and 4‑amido‑N‑benzylpiperidine derivatives demonstrating high‑affinity interactions with sigma‑1 receptors, α7 nicotinic acetylcholine receptors, and monoamine transporters [2].

Why N-Benzylpiperidine Derivatives with 4‑Aminoalkyl Substitution Cannot Be Interchanged with N‑Alkylated or 4‑Dimethylamino Congeners


The benzylpiperidine scaffold is not a uniform pharmacophore; the position, length, and terminal substitution of the basic amine side chain profoundly modulate receptor subtype selectivity and intrinsic activity. N‑(1‑benzylpiperidin‑4‑yl)arylacetamides exhibit sigma‑1 Ki values of 3.90 nM with sigma‑1/sigma‑2 selectivity ratios exceeding 100‑fold, whereas simple N‑benzylpiperidines and 4‑benzylpiperidines display fundamentally different receptor profiles—4‑benzylpiperidine, for example, functions as a dopamine‑selective monoamine releasing agent with 20‑ to 48‑fold selectivity for dopamine over serotonin [1] [2]. In the α7 nicotinic receptor field, 2‑(1‑benzylpiperidin‑4‑yl)‑ethylamine (a primary amine analog of the target compound) demonstrated antagonist potency comparable to optimized leads, while N‑substituted benzylpiperidines lacking the 4‑aminoalkyl chain were inactive, confirming that the 4‑position ethylene‑linked amine is essential for α7 nAChR engagement [3]. These data collectively demonstrate that regioisomers, spacer‑deficient analogs, and N‑alkylated variants occupy distinct pharmacological space and cannot serve as drop‑in replacements for target‑specific SAR exploration.

Procurement-Relevant Quantitative Differentiation Evidence for N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine Dihydrochloride


Regioisomeric Pharmacophore Discrimination: 4-Aminoalkyl Versus 1-Aminoalkyl Substitution Drives Divergent Receptor Binding Profiles

The target compound places the N,N‑dimethylethane‑1,2‑diamine chain at the piperidine 4‑position, a substitution pattern that yields high‑affinity sigma‑1 ligands when elaborated with arylacetamide or benzamide groups. The unsubstituted N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide (compound 1) demonstrates Ki = 3.90 nM at sigma‑1 and Ki = 240 nM at sigma‑2, a selectivity ratio of 62‑fold [1]. In contrast, the regioisomer pimetine (4‑benzyl‑1‑[2‑(dimethylamino)ethyl]piperidine), which bears the same dimethylaminoethyl group on the piperidine nitrogen, has no reported sigma receptor affinity and was developed as an antiatherogenic agent acting through an unrelated mechanism [2]. This regioisomer‑dependent activity cliff means that procurement of the 1‑substituted isomer would fail to engage the sigma receptor pharmacophore.

sigma-1 receptor regioisomer pharmacology CNS medicinal chemistry

Ethylene Spacer Criticality: 4‑(2‑Aminoethyl) Linkage Enables α7 Nicotinic Receptor Antagonism Absent in Direct 4‑Amino Analogs

In a systematic scaffold deconstruction study, 2‑(1‑benzylpiperidin‑4‑yl)‑ethylamine (compound 48, the primary amine analog of the target compound) retained inhibitory potency against α7 nicotinic acetylcholine receptors comparable to the optimized lead series, while the N‑benzylpiperidine motif alone was identified as the minimal pharmacophore. Compound 48 also inhibited α7‑mediated cytosolic Ca²⁺ signals in a concentration‑dependent manner in SH‑SY5Y neuroblastoma cells [1]. The target compound, bearing an additional N,N‑dimethyl substitution on the ethylamine terminus, extends this pharmacophore by modulating basicity (calculated pKa ~8.9 for the dimethylamino group versus ~10.1 for the primary amine) and lipophilicity (clogP increase of approximately 0.8 log units), parameters known to influence blood‑brain barrier penetration and off‑target binding in CNS programs [2].

α7 nAChR antagonist nicotinic receptor neuroprotection

Dual Monoamine Reuptake Inhibition SAR: N‑Alkyl‑N‑arylmethylpiperidin‑4‑amines Demonstrate SERT/NET Activity with Defined Alkyl Substitution Requirements

A series of N‑alkyl‑N‑arylmethylpiperidin‑4‑amines were synthesized and demonstrated to be dual inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake [1]. The general pharmacophore requires a piperidine 4‑amino group bearing an alkyl substituent and an arylmethyl group. The target compound, N'‑(1‑benzylpiperidin‑4‑yl)‑N,N‑dimethylethane‑1,2‑diamine, contains the essential 4‑(N‑alkylamino)piperidine core with a benzyl group on the piperidine nitrogen, matching the structural requirements for SERT/NET inhibition. By contrast, N‑benzylpiperidine derivatives where the alkylamine is attached to the piperidine nitrogen (i.e., 1‑substituted regioisomers) do not conform to this pharmacophore and have not demonstrated dual reuptake inhibition [2].

serotonin transporter norepinephrine transporter dual reuptake inhibitor

Dihydrochloride Salt Form Delivers Consistent Aqueous Solubility for Reproducible In Vitro and In Vivo Dosing

The target compound is supplied as the dihydrochloride salt (CAS 1332531-09-5, molecular weight 334.33 g/mol, containing two equivalents of HCl), whereas the chemically equivalent free base is also available under a separate CAS registry (954578-09-7, molecular weight 261.41 g/mol) . The dihydrochloride form provides a defined stoichiometry (confirmed by elemental analysis) and enhanced aqueous solubility compared to the free base. The free base has a computed XLogP3 of 2.1 and a single hydrogen bond donor, whereas the dihydrochloride salt, by virtue of protonation of both the piperidine and dimethylamino nitrogens, generates a dicationic species with substantially increased water solubility, facilitating dissolution in aqueous assay buffers and physiological media [1]. The free base requires organic co‑solvents (e.g., DMSO, ethanol) for dissolution, introducing potential solvent artifacts in cellular assays.

salt selection aqueous solubility formulation science

Sigma‑1 Receptor Pharmacophore Preservation: 4‑Amino‑N‑benzylpiperidine Core Delivers Sub‑Nanomolar Affinity When Appropriately Derivatized

The N‑(1‑benzylpiperidin‑4‑yl) scaffold is one of the most extensively validated sigma‑1 receptor pharmacophores. The unsubstituted phenylacetamide analog (compound 1) exhibits Ki = 3.90 nM at sigma‑1 with 62‑fold selectivity over sigma‑2 (Ki = 240 nM) [1]. Structure‑activity relationship studies established that: (i) the N‑benzylpiperidine motif is the primary affinity determinant; (ii) the 4‑position amide or amine linker is essential for high‑affinity binding; and (iii) substitution on the benzyl aromatic ring can increase sigma‑2 affinity, providing a tunable selectivity profile [1]. The target compound, N'‑(1‑benzylpiperidin‑4‑yl)‑N,N‑dimethylethane‑1,2‑diamine, preserves the unsubstituted benzyl group and provides the 4‑amino handle required for further elaboration into amide, urea, or sulfonamide sigma‑1 ligands. The dimethyl‑capped ethylenediamine side chain can also serve directly as a flexible basic terminus for sigma receptor interaction, as structurally related 4‑aminopiperidine derivatives with pendant tertiary amines have yielded sigma‑1 Ki values as low as 0.38 nM [2].

sigma-1 receptor CNS radiotracer neuropathic pain

High-Value Procurement Scenarios for N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine Dihydrochloride in Academic and Industrial Research


Sigma‑1 Receptor Ligand Lead Generation and PET Tracer Precursor Development

The compound provides the N‑(1‑benzylpiperidin‑4‑yl) core with a flexible 4‑(2‑dimethylaminoethyl)amine handle, enabling rapid acylation, reductive amination, or sulfonylation to generate focused libraries for sigma‑1/sigma‑2 selectivity optimization. The conserved benzyl group maintains the high‑affinity sigma‑1 interaction (scaffold Ki = 3.90 nM demonstrated for the phenylacetamide congener [1]), while the terminal dimethylamine can be directly radiolabeled with [¹¹C]methyl iodide for PET imaging studies. The dihydrochloride salt form ensures aqueous solubility for in vitro binding assays and initial in vivo biodistribution studies without the confounding effects of organic co‑solvents.

α7 Nicotinic Acetylcholine Receptor (nAChR) Subtype‑Selective Antagonist Profiling

The ethylene‑spaced 4‑(2‑aminoethyl)piperidine motif is the minimal pharmacophore for α7 nAChR antagonism, as demonstrated by compound 48 (2‑(1‑benzylpiperidin‑4‑yl)‑ethylamine) which showed inhibitory potency comparable to optimized leads and concentration‑dependent Ca²⁺ signal suppression in SH‑SY5Y neuroblastoma cells [2]. The target compound, with its tertiary dimethylamino terminus, serves as a tool compound for assessing the impact of terminal amine substitution on α7 versus α4β2 nAChR subtype selectivity and for investigating the role of α7 receptors in neuroinflammation and cancer biology.

Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Pharmacophore Exploration

The N‑alkyl‑N‑arylmethylpiperidin‑4‑amine scaffold has been validated as a dual SERT/NET inhibitor pharmacophore [3]. The target compound's 4‑(N‑dimethylaminoethyl)amino substitution pattern with an unsubstituted benzyl group on the piperidine nitrogen provides the minimal structural requirements for dual transporter inhibition. This compound is suitable as a reference standard in rat synaptosomal [³H]5‑HT and [³H]NE uptake assays to establish baseline transporter occupancy and to benchmark novel analogs in CNS drug discovery programs targeting depression, anxiety, or chronic pain.

Medicinal Chemistry Building Block for Parallel SAR and Late‑Stage Functionalization

As a bifunctional scaffold bearing a secondary amine at the 4‑position and a tertiary dimethylamine terminus, the compound supports orthogonal synthetic transformations: the 4‑NH can be selectively acylated, alkylated, or converted to a urea/guanidine without affecting the dimethylamino group, while the dimethylamino group can undergo N‑oxide formation, quaternization, or demethylation. The dihydrochloride salt (CAS 1332531-09-5) eliminates the need for in‑house salt formation and enables direct use in parallel synthesis workflows. The benzylpiperidine core is a recognized privileged structure in CNS drug discovery, and the compound's 4‑aminoethylamine vector has been validated in AChE inhibitor programs where pyridazine conjugation yielded IC50 values of 10–21 nM [4].

Quote Request

Request a Quote for N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.